molecular formula C23H31Cl2NO3 B1671314 Estramustine CAS No. 2998-57-4

Estramustine

Cat. No.: B1671314
CAS No.: 2998-57-4
M. Wt: 440.4 g/mol
InChI Key: FRPJXPJMRWBBIH-RBRWEJTLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estramustine (this compound phosphate sodium) is a hybrid molecule combining estradiol-17β-phosphate with a nitrogen mustard group via a carbamate linkage . It is primarily used in the treatment of hormone-refractory prostate cancer (HRPC) and castration-resistant prostate cancer (CRPC) . Unlike traditional alkylating agents, this compound exerts its antineoplastic effects through two mechanisms:

  • Antimitotic Activity: Binds to microtubule-associated proteins (MAPs) and tubulin, disrupting microtubule assembly and nuclear matrix integrity .
  • Hormonal Effects: Its metabolites (estradiol, estrone) suppress testosterone levels, mimicking surgical castration .

This compound has a long half-life due to enzymatic resistance to carbamate hydrolysis and exhibits minimal myelosuppression compared to other chemotherapeutics .

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJXPJMRWBBIH-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046458
Record name Estramustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.85e-04 g/L
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2998-57-4
Record name Estramustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2998-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estramustine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estramustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name estramustine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estramustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estramustine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35LT29625A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104.5 °C
Record name Estramustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Estramustine is synthesized by treating the amine (ClCH₂CH₂)₂NH with phosgene to produce the acid chloride of normustine. This intermediate then reacts with the phenolic hydroxyl group of estradiol in the presence of a base to yield this compound . Industrial production methods follow similar synthetic routes, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Estramustine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for oxidation and aqueous solutions for hydrolysis. The major products formed from these reactions are estromustine, estradiol, and various alkylated DNA adducts .

Scientific Research Applications

Prostate Cancer Treatment

Estramustine is primarily indicated for managing metastatic and progressive prostate cancer. Its efficacy is enhanced when combined with other chemotherapeutics:

  • Combination with Docetaxel : Clinical studies have demonstrated that combining this compound with docetaxel significantly improves patient outcomes, including increased prostate-specific antigen (PSA) response rates and overall survival .
  • Combination with Vinblastine : A Phase II trial showed that the combination of this compound and vinblastine resulted in a PSA decrease of at least 50% in 61.1% of patients, indicating a substantial therapeutic response .

Second-Line Treatment Strategy

This compound has been explored as a second-line treatment option for patients who have developed resistance to initial hormone therapy. It has shown promise in improving quality of life and prolonging survival in these patients .

Case Study: this compound and Docetaxel

A study involving patients with hormone-resistant prostate cancer demonstrated that the combination therapy resulted in:

  • PSA Response Rates : Increased PSA response rates compared to regimens without this compound.
  • Quality of Life Improvements : Patients reported enhanced quality of life metrics during treatment.
  • Survival Rates : Median survival was extended significantly when this compound was part of the treatment regimen .

Case Study: this compound and Vinblastine

In another clinical trial focusing on hormone-refractory prostate cancer:

  • Overall Response Rate : The combination achieved an overall response rate of 30.5%, with significant pain relief reported by 42.9% of patients .
  • Tolerability : The combination was generally well tolerated, although there were reports of thromboembolic events .

Data Summary Tables

Combination Therapy Response Rate (%) Median Survival (weeks) Quality of Life Improvement
This compound + DocetaxelIncreased PSA responseExtended significantlyYes
This compound + Vinblastine30.544-50.9Yes

Mechanism of Action

Estramustine exerts its effects through a combination of estrogenic and alkylating properties. The nitrogen mustard moiety becomes active in vivo and participates in the alkylation of DNA and other cellular components, causing DNA strand breaks and misscoding events. This leads to apoptosis and cell death . Additionally, the estrogen component allows this compound to bind more selectively to active estrogen receptors, enhancing its therapeutic effects .

Comparison with Similar Compounds

Efficacy in Prostate Cancer

Compound Mechanism of Action Objective Response Rate (ORR) Survival Benefit vs. Estramustine Key Studies & Evidence
This compound Microtubule disruption + hormonal suppression 19–69% (single-agent) N/A Phase II trials
Docetaxel Tubulin polymerization inhibition 22–48% (single-agent) Superior survival in combination TAX-327 trial
Vinblastine Vinca alkaloid (microtubule destabilization) 20–37% (with this compound) Similar ORR, no survival benefit CALGB 90006
Prednimustine Alkylating agent + corticosteroid Limited data in prostate cancer Less effective in CRPC Preclinical
  • This compound + Vinblastine: Synergistic microtubule inhibition, ORR 37% , but phase III trials lacking .

Mechanistic Differences

  • This compound vs. Taxanes (Docetaxel/Paclitaxel) :
    • This compound binds MAP-1-like proteins and tubulin, causing microtubule depolymerization .
    • Taxanes stabilize microtubules, inducing mitotic arrest .
  • This compound vs. Alkylators (Prednimustine) :
    • This compound lacks classical alkylating activity due to carbamate stabilization of the nitrogen mustard group .
    • Prednimustine retains alkylating function via chlorambucil .

Structural and Pharmacokinetic Comparisons

  • This compound vs. Estradiol Derivatives :
    • Replacement of chlorine with hydroxyl in this compound analogs abolishes activity, highlighting the importance of steric hindrance for carbamate stability .
  • Metabolism: this compound is dephosphorylated to active metabolites (this compound, estradiol) with slower excretion than endogenous estradiol .

Research Findings and Controversies

  • Phase III Trials : SWOG-9916 showed docetaxel + this compound improved median survival (17.5 vs. 15.6 months) but with higher toxicity than docetaxel alone .
  • Meta-Analyses : Conflicting results on whether this compound adds clinical benefit to taxanes or vinblastine, partly due to small sample sizes and heterogeneous study designs .

Biological Activity

Estramustine, a nitrogen mustard derivative of estradiol, is primarily used in the treatment of hormone-refractory prostate cancer. Its unique mechanism of action combines both anti-androgenic properties and cytotoxic effects, making it a significant player in cancer therapy. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound functions through several mechanisms:

  • Microtubule Disruption : this compound binds to microtubules, disrupting their assembly and thereby inhibiting cell division. This action is particularly effective against rapidly dividing cancer cells.
  • Androgen Receptor Antagonism : By competing with dihydrotestosterone for androgen receptors, this compound reduces androgen-driven tumor growth.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as taxanes, this compound enhances their efficacy through synergistic interactions .

In Vitro Studies

In a study examining the antiproliferative effects of platinum(IV)-estramustine prodrugs, researchers found that these compounds exhibited superior activity against various cancer cell lines at submicromolar concentrations. The dual-action nature of these prodrugs—targeting both microtubules and DNA—demonstrated enhanced cytotoxicity against prostate cancer cells compared to this compound alone .

Clinical Studies

A randomized phase II clinical trial investigated the combination of docetaxel and this compound in patients with metastatic prostate cancer. The results indicated improved overall survival rates and progression-free survival compared to docetaxel alone. The study highlighted the potential of this compound to enhance the therapeutic effects of traditional chemotherapeutics .

Case Studies

  • Case Study: Combination Therapy
    • A patient with advanced prostate cancer received a regimen combining this compound phosphate and etoposide. Following treatment, tumor markers decreased significantly, indicating a positive response to therapy .
  • Case Study: Radiation Enhancement
    • In another case involving palliative pelvic irradiation combined with this compound phosphate, the treatment resulted in improved clinical symptoms and reduced tumor size, showcasing this compound's role in enhancing radiation-induced cytotoxicity .

Table 1: Summary of this compound's Biological Activity

MechanismDescriptionReferences
Microtubule DisruptionInhibits cell division by disrupting microtubule assembly
Androgen Receptor AntagonismCompetes with dihydrotestosterone for receptor binding
Synergistic EffectsEnhances efficacy of other chemotherapeutics

Table 2: Clinical Outcomes from this compound Studies

Study TypeOutcome MeasureResult
Phase II TrialOverall SurvivalImproved compared to control
Combination Therapy Case StudyTumor Marker ReductionSignificant decrease post-treatment
Radiation Enhancement Case StudyClinical Symptom ImprovementNotable improvement observed

Q & A

Q. What experimental models are most appropriate for studying Estramustine’s mechanism of action in hormone-refractory prostate cancer (HRPC)?

To investigate this compound’s dual mechanism (estrogenic and alkylating effects), researchers should combine in vitro assays (e.g., androgen receptor inhibition assays) with in vivo xenograft models of HRPC. For example, studies comparing microtubule disruption in PC-3 cell lines versus LNCaP cells can clarify tissue-specific responses . Pharmacokinetic studies in murine models are critical to assess metabolite activity (e.g., this compound phosphate) .

Q. How should clinical trial designs account for this compound’s historical efficacy data in modern HRPC research?

Early-phase trials should include stratified randomization based on prior therapies (e.g., docetaxel resistance) and biomarker profiling (PSA levels, AR-V7 status). Reference historical controls from Loening et al. (1983), where this compound monotherapy showed 28% partial response rates in HRPC, but note limitations like outdated staging criteria . Adaptive trial designs can address heterogeneity in patient populations .

Q. What statistical methods are recommended for analyzing contradictory outcomes in this compound combination therapy trials?

Use multivariate regression to adjust for confounding variables (e.g., prior radiation exposure, comorbidities). For instance, Soloway et al. (1983) reported improved survival with this compound + cisplatin but noted increased toxicity; Bayesian meta-analysis can reconcile such trade-offs across studies . Sensitivity analyses should evaluate dose-dependent effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy between European and North American clinical cohorts?

Re-analyses of EORTC trials (e.g., Pavone-Macaluso et al., 1986) suggest regional differences in patient selection (e.g., PSA thresholds). Conduct propensity score matching to harmonize baseline characteristics and apply mixed-effects models to account for institutional variability . Transcontinental collaborative registries (e.g., IRB-approved databases) are critical for generalizability .

Q. What methodologies optimize this compound’s synergy with next-generation anti-androgens (e.g., enzalutamide) while mitigating hematologic toxicity?

Preclinical studies should use factorial design experiments to test dose-escalation protocols. For example, in vitro synergy assays with enzalutamide can identify additive vs. antagonistic interactions. Pharmacodynamic modeling (e.g., NONMEM) can predict platelet suppression risks and guide safe dosing windows . Validate findings in PDX models with serial biopsies for pharmacogenomic profiling .

Q. How can translational researchers address this compound’s variable blood-brain barrier penetration in metastatic HRPC?

Incorporate advanced imaging techniques (e.g., PET-MRI with 18F-fluorodihydrotestosterone) to quantify CNS drug distribution. Compare cerebrospinal fluid (CSF) concentrations in non-human primates versus retrospective human data. Use in silico BBB permeability models (e.g., QSAR) to optimize molecular modifications .

Methodological Guidance Table

Research Phase Key Considerations Evidence-Based Tools
Preclinical DesignValidate cell line androgen sensitivity; use isogenic models to isolate resistance mechanisms.CRISPR-Cas9 knockouts, LC-MS/MS metabolite profiling
Clinical Data AnalysisAddress survival bias in historical trials via inverse probability weighting.R/Python packages (survival, lifelines)
Translational IntegrationCorrelate in vitro IC50 with patient-derived organoid responses.High-content screening, RNA-seq

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estramustine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Estramustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.